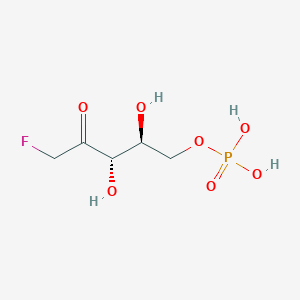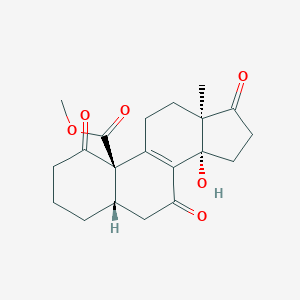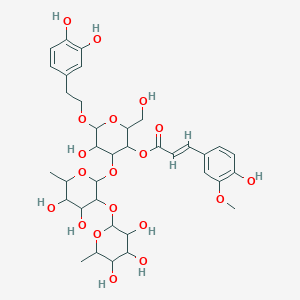![molecular formula C15H22N4O3S2 B237598 N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B237598.png)
N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide works by inhibiting the activity of several kinases that are involved in the signaling pathways that regulate cell growth and proliferation. Specifically, it targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which play key roles in the development and function of immune cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer and immune cells, N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide in lab experiments is that it is a highly specific inhibitor of BTK and ITK, which allows for more precise and targeted studies. However, one limitation is that it may not accurately reflect the complexity of the immune system in vivo.
Direcciones Futuras
There are several potential future directions for research on N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis. Finally, further studies are needed to better understand the long-term safety and efficacy of N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide in clinical settings.
Métodos De Síntesis
The synthesis of N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide involves several steps, including the reaction of 4-(methylsulfonyl)piperazine with 2-bromo-4'-nitroacetophenone to form 2-[4-(methylsulfonyl)piperazin-1-yl]-4'-nitroacetophenone. This intermediate is then reacted with thiourea to form N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide.
Aplicaciones Científicas De Investigación
N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the activity of immune cells such as T cells and natural killer cells.
Propiedades
Nombre del producto |
N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide |
|---|---|
Fórmula molecular |
C15H22N4O3S2 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
N-[[2-(4-methylsulfonylpiperazin-1-yl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C15H22N4O3S2/c1-3-14(20)17-15(23)16-12-6-4-5-7-13(12)18-8-10-19(11-9-18)24(2,21)22/h4-7H,3,8-11H2,1-2H3,(H2,16,17,20,23) |
Clave InChI |
FTVMGKFXMBNCOC-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C |
SMILES canónico |
CCC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)
![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)


![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)